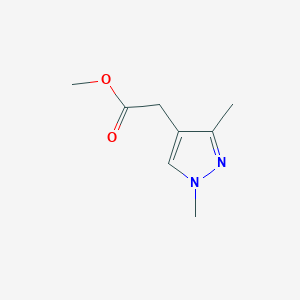
rac-(3R,4S)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(3R,4S)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride (also known as BCPF) is a novel and versatile fluorophore that has recently been developed for use in a variety of scientific research applications. BCPF is a small molecule with a unique structure that contains both an aromatic ring and a pyrrolidine ring, making it ideal for use in a variety of biochemical and physiological studies. BCPF is a highly efficient fluorophore, with a high quantum yield, a high extinction coefficient, and a long fluorescence lifetime. Furthermore, BCPF is a highly stable molecule, making it suitable for long-term experiments.
Applications De Recherche Scientifique
BCPF has been used in a variety of scientific research applications, including fluorescence microscopy, fluorescence spectroscopy, and fluorescence imaging. BCPF has been used to study the structure and dynamics of proteins and other biological molecules, as well as to detect and quantify biological molecules, such as DNA and proteins. BCPF has also been used to study the interactions between proteins and other molecules, as well as to study the effects of drugs on biological systems.
Mécanisme D'action
BCPF works by absorbing light at a specific wavelength and then emitting light at a longer wavelength. This emission is what is detected by the instrument used to measure the fluorescence. The wavelength of the emitted light depends on the structure of the molecule, as well as the environment in which it is placed.
Biochemical and Physiological Effects
BCPF has been used to study a variety of biochemical and physiological processes, including the folding and unfolding of proteins, the binding of proteins to other molecules, and the effects of drugs on biological systems. BCPF has also been used to study the structure and dynamics of proteins, as well as to detect and quantify proteins and other molecules.
Avantages Et Limitations Des Expériences En Laboratoire
BCPF has a number of advantages for use in lab experiments. BCPF is a highly stable molecule, making it suitable for long-term experiments. Furthermore, BCPF is a highly efficient fluorophore, with a high quantum yield, a high extinction coefficient, and a long fluorescence lifetime. On the other hand, BCPF is not suitable for imaging in living cells, as it is not able to pass through cell membranes.
Orientations Futures
BCPF has a number of potential applications in the future. It can be used to study the structure and dynamics of proteins and other biological molecules, as well as to detect and quantify biological molecules. BCPF can also be used to study the interactions between proteins and other molecules, as well as to study the effects of drugs on biological systems. In addition, BCPF can be used to study the folding and unfolding of proteins, as well as to study the structure and dynamics of proteins. Finally, BCPF can be used to study the effects of drugs on biological systems, as well as to detect and quantify proteins and other molecules.
Méthodes De Synthèse
BCPF is synthesized from the reaction of 4-chlorophenol and 1-benzyl-3-pyrrolidine-3-sulfonyl chloride in the presence of a base, such as sodium hydroxide. The reaction is carried out in aprotic solvents and yields BCPF in high yields.
Propriétés
IUPAC Name |
(3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO2S/c18-15-8-6-14(7-9-15)16-11-20(12-17(16)23(19,21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHBAZUZPVKCDC-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-bromo-1H,3H,4H-pyrano[4,3-c]pyridin-4-one](/img/structure/B6600252.png)
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]prop-2-enamide](/img/structure/B6600261.png)
![N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enamide](/img/structure/B6600268.png)


![[(chlorosulfonyl)imino]diethyl-lambda6-sulfanone](/img/structure/B6600301.png)
methyl-lambda6-sulfanone](/img/structure/B6600304.png)

![2-[(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600320.png)

![3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one](/img/structure/B6600330.png)
![methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate](/img/structure/B6600333.png)